Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-13(16)15-7-9(8-15)18-12-14-10-5-3-4-6-11(10)19-12/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQDIQRJGNBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Etherification: The benzo[d]thiazole derivative is then reacted with an azetidine derivative in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
Esterification: The final step involves the esterification of the azetidine nitrogen with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the benzo[d]thiazole moiety.
Reduction: Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-ol.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds related to ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial and antifungal properties. The structural features of the benzothiazole moiety enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anthelmintic Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anthelmintic activity. In vitro tests have shown that these compounds can effectively paralyze and kill various helminths, making them potential candidates for new anthelmintic drugs .
Synthesis Methodologies
The synthesis of this compound typically involves several approaches:
Direct Synthesis
One common method involves the reaction between 2-aminothiophenol and ethyl chloroacetate under basic conditions, yielding the desired azetidine derivative with good yields. This method highlights the efficiency of utilizing readily available starting materials in organic synthesis .
Alternative Synthetic Routes
Alternative pathways include the use of cyclization reactions involving various electrophiles and nucleophiles, which can be tailored to introduce specific functional groups that enhance biological activity. For example, the use of diethyl malonate in the presence of a catalyst has been explored to achieve higher yields and purity .
Evaluation of Antimicrobial Efficacy
A study conducted on several benzothiazole derivatives, including this compound, demonstrated their effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for standard antibiotics, indicating a potential for development into new antimicrobial agents .
Anthelmintic Activity Testing
In another investigation focused on anthelmintic properties, compounds derived from this compound were tested against Pheretima posthuma (Indian earthworm). Results showed that certain derivatives exhibited paralysis within a short duration, comparable to existing anthelmintic drugs like albendazole .
References Table
Mechanism of Action
The mechanism of action of Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Azetidine Derivatives
Key Observations :
- Linkage Diversity : The oxygen linkage in the target compound differs from carbamoyl () or amine () linkages, affecting conformational flexibility and intermolecular interactions .
- Ester Groups : Ethyl carboxylate offers moderate solubility, whereas hexafluoropropyl esters () increase hydrophobicity and metabolic stability.
Spectral and Crystallographic Characterization
- NMR and Mass Spectrometry: The target compound’s ¹H NMR would show signals for the azetidine ring (~3.5–4.5 ppm), benzo[d]thiazole aromatic protons (~7.0–8.5 ppm), and ethyl carboxylate (~1.3 ppm for CH₃, ~4.2 ppm for CH₂) . HRMS data for analog confirmed molecular formula (C₂₁H₂₀F₃NO₃Na, [M+Na]⁺ = 414.1287) .
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that combines an azetidine ring with a benzothiazole moiety. The benzothiazole component is known for its diverse biological activities, making derivatives of this compound valuable for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin and leptin signaling pathways. This inhibition can potentially lead to anti-diabetic effects.
- Antioxidative Properties : Related compounds have demonstrated antioxidative effects against amyloid beta-induced oxidative stress, suggesting that this compound may also protect against neurodegenerative conditions by reducing oxidative damage in neuronal cells .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound may also possess such properties .
- Antitumor Activity : Some studies suggest that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Inhibition Studies : Research has indicated that structurally similar benzothiazole derivatives inhibit PTP1B effectively, leading to improved insulin sensitivity in diabetic models.
- Neuroprotective Effects : A study on related compounds showed protective effects against amyloid beta-induced cell death, suggesting potential applications in Alzheimer's disease treatment .
- Cytotoxicity Assays : In vitro assays have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, supporting their use as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the functionalization of azetidine and benzo[d]thiazole moieties. For example, azetidine derivatives are often synthesized via nucleophilic substitution reactions, where tert-butyl groups or carboxylate esters are introduced under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Benzo[d]thiazol-2-yloxy groups are introduced via coupling reactions, such as Mitsunobu or Ullmann-type couplings, requiring catalysts like copper(I) iodide . Optimization involves adjusting temperature (e.g., 0–50°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the azetidine ring, benzo[d]thiazole linkage, and ester group. Key signals include the azetidine protons (δ 3.5–4.5 ppm) and benzo[d]thiazole aromatic protons (δ 7.0–8.5 ppm) . Mass spectrometry (MS) confirms molecular weight, with expected [M+H]+ peaks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O ester stretch ~1700 cm⁻¹) . X-ray crystallography (using SHELX or Mercury software) resolves stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on kinase inhibition (e.g., EGFR, VEGFR) due to structural similarities to bioactive thiazole derivatives . Use in vitro assays like fluorescence polarization or ELISA to measure IC₅₀ values. Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram+/− bacteria) . Anti-inflammatory potential is assessed using COX-2 inhibition assays or LPS-induced cytokine release in macrophages .
Advanced Research Questions
Q. How can data discrepancies in synthetic yields be systematically addressed?
Yield variations often arise from competing side reactions (e.g., hydrolysis of the ester group). Use Design of Experiments (DoE) to evaluate factors like solvent polarity (logP), reaction time, and catalyst loading . High-throughput screening (HTS) with automated liquid handlers can identify optimal conditions. Conflicting NMR data (e.g., unexpected splitting) may indicate stereochemical impurities; employ chiral HPLC or Mosher’s ester analysis to resolve .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?
Molecular docking (AutoDock Vina, Schrödinger) identifies binding modes with target proteins (e.g., kinases). Quantitative SAR (QSAR) models, built using descriptors like LogP, polar surface area, and H-bond donors, predict bioavailability and activity . Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Compare results with analogs (e.g., thiazolidinones) to pinpoint critical substituents .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks?
Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as C–H···O or N–H···S bonds, which influence solubility and stability. Use Mercury CSD 2.0 to analyze packing motifs and graph-set notation (e.g., R₂²(8) rings) . For ambiguous electron density, refine structures using SHELXL with TWIN/BASF commands to account for twinning or disorder . Cross-validate with Hirshfeld surface analysis (CrystalExplorer) .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
Modify labile groups: replace the ethyl ester with tert-butyl or cyclopropyl esters to reduce hydrolysis . Introduce fluorine atoms at meta/para positions of the benzo[d]thiazole to block CYP450 oxidation . Assess stability in liver microsomes (human/rat) and use LC-MS to identify metabolites. Prodrug approaches (e.g., phosphate esters) enhance oral bioavailability .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free conditions, Eaton’s reagent) to improve atom economy .
- Biological Assays : Include positive controls (e.g., imatinib for kinase assays) and validate results across ≥3 independent replicates.
- Computational Workflows : Validate docking poses with free-energy perturbation (FEP) calculations and experimental IC₅₀ correlations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
